molecular formula C12H12F3N3O2S B1454940 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide CAS No. 1394929-77-1

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide

Cat. No.: B1454940
CAS No.: 1394929-77-1
M. Wt: 319.3 g/mol
InChI Key: YXLZBASBHZGJPB-UHFFFAOYSA-N
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Description

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide is a useful research compound. Its molecular formula is C12H12F3N3O2S and its molecular weight is 319.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to antagonize voltage-dependent sodium channel currents, making it a potential inhibitor of these channels . Additionally, it possesses low binding affinity for GABA and NMDA receptors, indicating its selective interaction with specific biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the release of neurotransmitters and the activity of ion channels, thereby impacting neuronal cell function

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits voltage-dependent sodium channels by binding to specific sites on the channel proteins, thereby preventing the influx of sodium ions . This inhibition leads to a reduction in neuronal excitability and neurotransmitter release. Additionally, it may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with sustained inhibition of sodium channels and prolonged neuroprotective effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Properties

IUPAC Name

4-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2S/c13-12(14,15)20-7-3-4-8-9(6-7)21-11(17-8)18-10(19)2-1-5-16/h3-4,6H,1-2,5,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLZBASBHZGJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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